molecular formula C19H24ClNO B5261726 N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide

N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide

Cat. No.: B5261726
M. Wt: 317.9 g/mol
InChI Key: CGQIJHOTCWOLSI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 4-chlorophenyl group and the carboxamide functionality further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide typically involves the reaction of adamantanecarboxylic acid with 4-chlorophenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound. Additionally, the reaction conditions are carefully monitored to minimize the formation of by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties. This compound may be investigated for similar therapeutic applications.

    Industry: The stability and rigidity of adamantane derivatives make them useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into hydrophobic pockets of proteins, potentially modulating their activity. The 4-chlorophenyl group and carboxamide functionality may further enhance binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug related to amantadine.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide is unique due to the presence of the 4-chlorophenyl group and carboxamide functionality, which may confer distinct chemical and biological properties compared to other adamantane derivatives

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c20-17-3-1-13(2-4-17)5-6-21-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQIJHOTCWOLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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